N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule featuring a 5-bromoindole core linked via an ethyl group to a pyridinecarboxamide moiety. The pyridinecarboxamide group may contribute to hydrogen bonding or π-π stacking interactions, making this compound of interest in medicinal chemistry and crystallography.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-13-4-5-15-12(11-13)6-9-20(15)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
HMJTUYQBKWQONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Formation of the Indole-Ethyl Intermediate: The brominated indole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate.
Coupling with Pyridinecarboxamide: The final step involves coupling the intermediate with 2-pyridinecarboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The bromine atom may enhance the compound’s binding affinity and specificity . The pyridinecarboxamide group can interact with additional molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide with three analogs identified in the evidence, focusing on structural features, synthetic yields, and spectroscopic properties.
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide (Compound 22)
- Structure : Shares the 5-bromoindole motif but differs in the linker (acetamide vs. ethyl) and the presence of a 4-acetamido-3,5-dichlorobenzylcarbamimidoyl group.
- Synthesis : Yield of 37.5%, lower than typical for indole derivatives, possibly due to steric hindrance from the dichlorobenzyl group.
- Spectroscopy :
- ¹H-NMR : Signals at δ 7.68 (s, 1H, indole H4) and δ 4.77 (s, 2H, acetamide CH₂) confirm connectivity.
- ESI-MS : m/z 509.9 [M+H]⁺, consistent with molecular weight.
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
- Structure : Features a 6-fluoroindole core instead of 5-bromoindole and a pyrimidine-piperidinecarboxamide group instead of pyridinecarboxamide.
- Structural Implications :
- Halogen Substitution : Fluorine at the 6-position (vs. bromine at 5-position) reduces steric bulk and alters electronic properties (electron-withdrawing vs. electron-donating effects).
- Pyrimidine-Piperidine Moiety : The pyrimidine ring and piperidine carboxamide may enhance solubility or modulate kinase selectivity compared to pyridinecarboxamide.
- Relevance : Demonstrates how halogen position and heterocycle choice influence physicochemical and pharmacological profiles.
Trametinib and Related Carboxamide Derivatives
- Structure: Trametinib (4-[2-(2-Chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide) includes a pyrrole-carboxamide scaffold but lacks the indole moiety.
- Functional Comparison: Trametinib’s chlorophenyl and hydroxyethyl groups optimize kinase (MEK) inhibition, whereas the target compound’s bromoindole-pyridine system may target different pathways.
Research Findings and Implications
- Halogen Effects : Bromine at the indole 5-position (target compound) may improve binding to hydrophobic pockets compared to fluorine at the 6-position .
- Linker Flexibility : Ethyl linkers (target compound and 6-fluoroindole analog) likely enhance conformational flexibility over rigid acetamide linkers (Compound 22) .
- Heterocycle Impact : Pyridinecarboxamide (target) vs. pyrimidine-piperidine (6-fluoroindole derivative) may shift selectivity toward different enzyme classes (e.g., kinases vs. GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
